

Applikationshinweise und Protokolle für JAK1-IN-8 in der Zellkultur

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Jak1-IN-8*

Cat. No.: *B2731150*

[Get Quote](#)

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Diese Applikationshinweise bieten detaillierte Protokolle und Richtlinien für die Löslichkeit, Vorbereitung und Anwendung des potennten und selektiven JAK1-Inhibitors **JAK1-IN-8** in zellbasierten Assays.

Produkteigenschaften und Lagerung

JAK1-IN-8 ist ein potenter Inhibitor der Januskinase 1 (JAK1) mit einer IC₅₀ von <500 nM.[1][2][3] Er zeigt auch eine gewisse Aktivität gegen JAK2 (IC₅₀: 500-1000 nM), ist aber deutlich weniger wirksam gegen JAK3 (IC₅₀: >5000 nM).[4]

Tabelle 1: Physikalisch-chemische Eigenschaften von **JAK1-IN-8**

Eigenschaft	Wert	Referenz
Molekülformel	C ₂₂ H ₂₃ FN ₄ O ₃ S	[2]
Molekulargewicht	442.51 g/mol	[2]
CAS-Nummer	1973485-18-5	[2]
Reinheit	≥ 98%	[3]
Aussehen	Fester Stoff	[1]

Lagerungsbedingungen:

- Pulver: Bei -20°C für bis zu 24 Monate lagern.[3]
- Stammlösung in DMSO: Aliquotiert bei -20°C für bis zu einem Monat oder bei -80°C für bis zu sechs Monate lagern.[1][2] Wiederholtes Einfrieren und Auftauen sollte vermieden werden.[2]

Löslichkeit und Vorbereitung der Stammlösung

JAK1-IN-8 ist in Dimethylsulfoxid (DMSO) gut löslich.

Tabelle 2: Löslichkeit von **JAK1-IN-8**

Lösungsmittel	Maximale Löslichkeit	Anmerkungen	Referenz
DMSO	125 mg/mL (282.48 mM)	Ultraschallbehandlung kann die Lösung unterstützen. Es wird empfohlen, neu geöffnetes, wasserfreies DMSO zu verwenden.	[2]

Protokoll 1: Vorbereitung einer 10 mM Stammlösung in DMSO

Materialien:

- **JAK1-IN-8** Pulver
- Wasserfreies (hygroskopisches) DMSO
- Sterile Mikrozentrifugenröhrchen
- Präzisionswaage
- Ultraschallbad

Vorgehensweise:

- Wiegen Sie die erforderliche Menge an **JAK1-IN-8** Pulver in einem sterilen Mikrozentrifugenröhrchen ab. (z.B. 4.425 mg für 1 mL einer 10 mM Lösung).
- Geben Sie das entsprechende Volumen an wasserfreiem DMSO hinzu.
- Verschließen Sie das Röhrchen fest und vortexen Sie es gründlich.
- Beschallen Sie das Röhrchen in einem Ultraschallbad bei Raumtemperatur, bis sich der Feststoff vollständig gelöst hat.^[2] Eine leichte Erwärmung auf 37°C kann ebenfalls helfen, die Löslichkeit zu verbessern.^[2]
- Aliquoten Sie die Stammlösung in sterile Röhrchen, um wiederholtes Einfrieren und Auftauen zu vermeiden.
- Lagern Sie die Aliquots bei -20°C oder -80°C.

Anwendung in der Zellkultur

Die Stammlösung muss vor der Verwendung in Zellkulturmedium verdünnt werden. Die Endkonzentration von DMSO im Kulturmedium sollte typischerweise $\leq 0.1\%$ betragen, um zytotoxische Effekte zu minimieren.

Protokoll 2: Vorbereitung von Arbeitslösungen und Behandlung von Zellen

Materialien:

- 10 mM **JAK1-IN-8** Stammlösung in DMSO
- Steriles Zellkulturmedium (z.B. DMEM oder RPMI-1640), supplementiert mit fötalem Kälberserum (FBS) und Antibiotika nach Bedarf
- Zellkulturplatten mit adhärenten oder Suspensionszellen

Vorgehensweise:

- Vorbereitung der Arbeitslösung: Verdünnen Sie die 10 mM Stammlösung seriell in sterilem Zellkulturmedium, um die gewünschten Endkonzentrationen zu erreichen.
 - Beispiel für eine 10 µM Arbeitskonzentration: Fügen Sie 1 µL der 10 mM Stammlösung zu 999 µL Zellkulturmedium hinzu (1:1000 Verdünnung). Dies ergibt eine DMSO-Endkonzentration von 0.1%.
- Zellbehandlung: Entfernen Sie das alte Medium von den Zellen und ersetzen Sie es durch das Medium, das die gewünschte Konzentration an **JAK1-IN-8** enthält. Für Suspensionszellen kann der Inhibitor direkt zum Medium gegeben werden.
- Inkubation: Inkubieren Sie die Zellen für den gewünschten Zeitraum (z.B. 1, 6, 12, oder 24 Stunden) bei 37°C in einer 5% CO₂-Atmosphäre. Die optimale Inkubationszeit hängt vom spezifischen Assay und der zellulären Antwort ab.
- Kontrollen: Schließen Sie immer eine Vehikelkontrolle ein, bei der die Zellen mit der gleichen Konzentration an DMSO behandelt werden, die auch in der höchsten Konzentration des Inhibitors vorhanden ist (z.B. 0.1% DMSO).

Experimentelle Protokolle

Analyse der STAT-Phosphorylierung mittels Western Blot

Dieses Protokoll beschreibt, wie die inhibitorische Wirkung von **JAK1-IN-8** auf die JAK1-Signaltransduktion durch Messung der Phosphorylierung des nachgeschalteten STAT-Proteins (z.B. STAT3) nachgewiesen werden kann.

Protokoll 3: Western Blot für phosphoryliertes STAT3

Vorgehensweise:

- Zellkultur und Behandlung: Säen Sie Zellen (z.B. HeLa, HepG2) in 6-Well-Platten aus und lassen Sie sie über Nacht anwachsen. Behandeln Sie die Zellen mit verschiedenen Konzentrationen von **JAK1-IN-8** (z.B. 0.1, 1, 10 µM) für 1-2 Stunden vor.

- **Stimulation:** Stimulieren Sie die Zellen mit einem geeigneten Zytokin, um den JAK1-STAT3-Signalweg zu aktivieren (z.B. Interleukin-6 (IL-6), 20 ng/mL für 15-30 Minuten). Eine unstimulierte Kontrolle sollte mitgeführt werden.
- **Zelllyse:** Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie in RIPA-Puffer, der mit Protease- und Phosphatase-Inhibitoren supplementiert ist.[5]
- **Proteinkonzentrationsbestimmung:** Bestimmen Sie die Proteinkonzentration der Lysate mit einem geeigneten Assay (z.B. BCA-Assay).
- **Gelelektrophorese und Transfer:** Trennen Sie gleiche Proteinmengen (z.B. 20-30 µg) mittels SDS-PAGE auf und transferieren Sie die Proteine auf eine PVDF- oder Nitrocellulose-Membran.
- **Blockierung und Antikörperinkubation:**
 - Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in 5% BSA in TBST (Tris-buffered saline mit 0.1% Tween-20).[5]
 - Inkubieren Sie die Membran über Nacht bei 4°C mit einem primären Antikörper gegen phosphoryliertes STAT3 (p-STAT3, Tyr705).
 - Waschen Sie die Membran und inkubieren Sie sie mit einem Meerrettichperoxidase (HRP)-gekoppelten sekundären Antikörper.
- **Detektion:** Detektieren Sie das Signal mittels Chemilumineszenz.
- **Stripping und Re-Probing:** Strippen Sie die Membran und inkubieren Sie sie erneut mit Antikörpern gegen das Gesamt-STAT3 und ein Ladekontrollprotein (z.B. β-Aktin oder GAPDH), um die Phosphorylierung zu normalisieren und eine gleichmäßige Beladung zu bestätigen.[6]

Zellviabilitätsassay

Dieses Protokoll dient der Bestimmung der zytotoxischen Effekte von **JAK1-IN-8** auf eine Zelllinie.

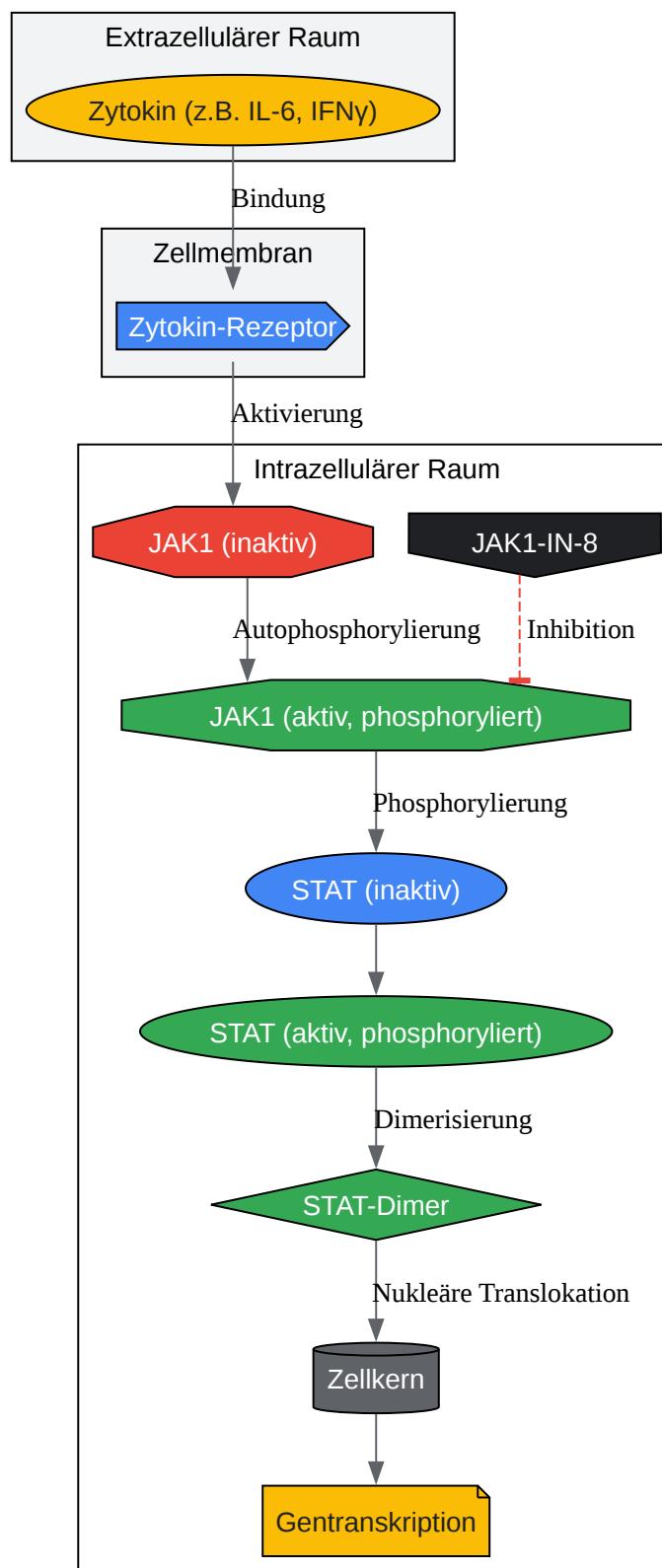
Protokoll 4: MTT- oder AlamarBlue-Assay

Vorgehensweise:

- Zellaussaat: Säen Sie Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well aus und inkubieren Sie sie über Nacht.
- Behandlung: Behandeln Sie die Zellen mit einer seriellen Verdünnung von **JAK1-IN-8** (z.B. von 0.01 μ M bis 100 μ M) für 24, 48 oder 72 Stunden.
- Assay-Durchführung:
 - Für MTT-Assay: Fügen Sie MTT-Reagenz zu jeder Vertiefung hinzu und inkubieren Sie für 2-4 Stunden. Lösen Sie die gebildeten Formazan-Kristalle in DMSO oder einem Solubilisierungspuffer.
 - Für AlamarBlue-Assay: Fügen Sie AlamarBlue-Reagenz hinzu und inkubieren Sie für 1-4 Stunden.^[7]
- Messung: Messen Sie die Absorption (MTT) oder Fluoreszenz (AlamarBlue) mit einem geeigneten Plattenlesegerät.
- Analyse: Berechnen Sie die prozentuale Zellviabilität im Verhältnis zur Vehikelkontrolle und bestimmen Sie den IC50-Wert für die Zytotoxizität.

Visualisierungen

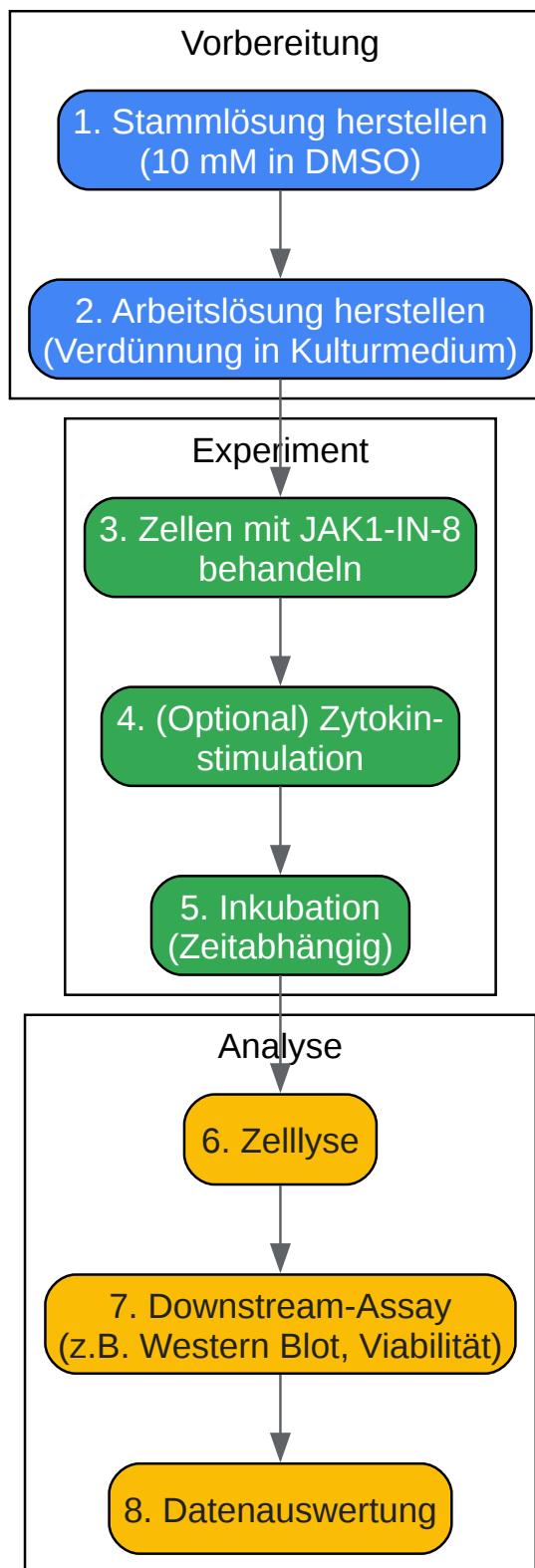
JAK1-STAT-Signalweg



[Click to download full resolution via product page](#)

Abbildung 1: Vereinfachter JAK1-STAT-Signalweg und der Angriffspunkt von **JAK1-IN-8**.

Experimenteller Arbeitsablauf



[Click to download full resolution via product page](#)

Abbildung 2: Allgemeiner Arbeitsablauf für die Verwendung von **JAK1-IN-8** in Zellkulturexperimenten.

Sicherheitshinweise

Obwohl für **JAK1-IN-8** kein spezifisches Sicherheitsdatenblatt leicht verfügbar ist, sollten für alle JAK-Inhibitoren allgemeine Vorsichtsmaßnahmen getroffen werden. Behandeln Sie die Verbindung als potenziell gefährlich. Tragen Sie beim Umgang mit dem Pulver und den konzentrierten Lösungen geeignete persönliche Schutzausrüstung, einschließlich Handschuhe, Schutzbrille und Laborkittel. Vermeiden Sie das Einatmen von Staub und den Kontakt mit Haut und Augen.^[8] Arbeiten Sie in einem gut belüfteten Bereich oder unter einem Abzug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. JAK1-IN-8|1973485-18-5|COA [dcchemicals.com]
- 4. cenmed.com [cenmed.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. stemcell.com [stemcell.com]
- To cite this document: BenchChem. [Applikationshinweise und Protokolle für JAK1-IN-8 in der Zellkultur]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2731150#jak1-in-8-solubility-and-preparation-for-cell-culture>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com